3-[(2-Methoxyethyl)amino]propanohydrazide
Description
3-[(2-Methoxyethyl)amino]propanohydrazide is a β-amino acid hydrazide derivative characterized by a propane backbone substituted with a 2-methoxyethylamino group and a terminal hydrazide moiety. This structure positions it within a broader class of hydrazides and semicarbazides, which are extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s synthesis typically involves condensation reactions between β-amino acid derivatives and hydrazine or its analogs, often under acidic or reflux conditions . Its reactivity allows for further heterocyclization, forming triazoles or oxadiazoles, which are pharmacologically relevant scaffolds .
Properties
IUPAC Name |
3-(2-methoxyethylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2/c1-11-5-4-8-3-2-6(10)9-7/h8H,2-5,7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCHVQCGKAUZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethyl)amino]propanohydrazide typically involves the reaction of 3-chloropropanohydrazide with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloropropanohydrazide+2-methoxyethylamine→this compound
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethyl)amino]propanohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
3-[(2-Methoxyethyl)amino]propanohydrazide is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is employed in biochemical assays and proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethyl)amino]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of hydrazides are highly dependent on substituents. Below is a comparative analysis of key analogues:
Biological Activity
3-[(2-Methoxyethyl)amino]propanohydrazide is a hydrazine derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is characterized by its unique structure, which includes an amino group and a hydrazide moiety, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound possesses a molecular weight of approximately 144.17 g/mol. Its hydrophilic properties due to the methoxyethyl group may facilitate solubility in biological systems, enhancing its potential bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating cellular responses. The specific molecular targets remain under investigation, but the presence of the hydrazine group indicates possible interactions with redox-active sites, which could lead to antioxidant effects.
Antioxidant Activity
One of the notable biological activities of this compound is its antioxidant potential. Research has indicated that compounds with similar structural features exhibit significant scavenging activity against free radicals. This property is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Preliminary data suggest that this compound exhibits antimicrobial activity against a range of pathogenic microorganisms. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections.
Study on Antioxidant Activity
A study conducted by researchers aimed at evaluating the antioxidant properties of hydrazine derivatives found that this compound significantly inhibited lipid peroxidation in rat brain homogenates. The compound demonstrated a dose-dependent effect, with higher concentrations resulting in greater antioxidant activity. These findings support the potential use of this compound in neuroprotective strategies.
| Concentration (µM) | Lipid Peroxidation Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Antimicrobial Efficacy
In a separate investigation, the antimicrobial efficacy of this compound was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting promising antimicrobial properties worthy of further exploration.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
